molecular formula C20H19ClNO3P B4611787 bis(4-methylphenyl) (4-chlorophenyl)amidophosphate

bis(4-methylphenyl) (4-chlorophenyl)amidophosphate

Cat. No.: B4611787
M. Wt: 387.8 g/mol
InChI Key: XMQVHRGPDXTBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methylphenyl) (4-chlorophenyl)amidophosphate is a useful research compound. Its molecular formula is C20H19ClNO3P and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0791082 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Properties

  • Novel poly(aryl ether ketone)s containing both diphenyl moiety and amide linkages in the main chains have been synthesized. These materials exhibit increased glass transition temperatures and improved thermal stability due to the incorporation of diphenyl and amide groups, indicating potential applications in high-performance polymers (Cai et al., 2010).

Flame Retardance

  • The preparation of flame-resistant poly(ethylene terephthalate) (PET) copolymers using bis(4-carboxyphenyl) phenyl phosphine oxide (BCPPO) as a co-monomer was reported. These copolymers show improved flame retardance, high glass transition temperatures, and enhanced thermal stability, indicating their potential use in safer and more durable materials (Wang et al., 2000).

Environmental and Health Impact Studies

  • A study on the urinary metabolites of organophosphate esters (OPEs) in children from Queensland, Australia, highlights the widespread exposure to these chemicals. This research is relevant to understanding the environmental and health impacts of OPEs, including compounds structurally similar to bis(4-methylphenyl) (4-chlorophenyl)amidophosphate. Such studies are crucial for assessing risks and developing safety guidelines (He et al., 2018).

Properties

IUPAC Name

N-bis(4-methylphenoxy)phosphoryl-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClNO3P/c1-15-3-11-19(12-4-15)24-26(23,22-18-9-7-17(21)8-10-18)25-20-13-5-16(2)6-14-20/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQVHRGPDXTBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(NC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis(4-methylphenyl) (4-chlorophenyl)amidophosphate
Reactant of Route 2
Reactant of Route 2
bis(4-methylphenyl) (4-chlorophenyl)amidophosphate
Reactant of Route 3
Reactant of Route 3
bis(4-methylphenyl) (4-chlorophenyl)amidophosphate
Reactant of Route 4
bis(4-methylphenyl) (4-chlorophenyl)amidophosphate
Reactant of Route 5
bis(4-methylphenyl) (4-chlorophenyl)amidophosphate
Reactant of Route 6
bis(4-methylphenyl) (4-chlorophenyl)amidophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.